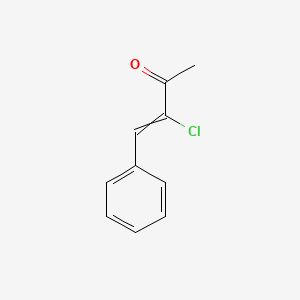
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of 4-phenyl-3-buten-2-one and is characterized by the presence of a chlorine atom at the third position and a phenyl group at the fourth position of the butenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the chlorination of 4-phenyl-3-buten-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-chloro-2-butenone to form the desired product. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one: A non-chlorinated analog with similar structural features but different reactivity and properties.
3-Chloro-4-phenyl-3-buten-2-one: Another isomer with the chlorine atom in a different position, leading to variations in chemical behavior.
Benzalacetone: A related compound with a similar backbone but lacking the chlorine atom.
Uniqueness
3-Buten-2-one, 3-chloro-4-phenyl-, (3Z)- is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity. The (3Z)-configuration also influences its stereochemistry and potential interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
119856-19-8 |
|---|---|
分子式 |
C10H9ClO |
分子量 |
180.63 g/mol |
IUPAC 名称 |
3-chloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
XHVFFQBYESFJLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=CC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


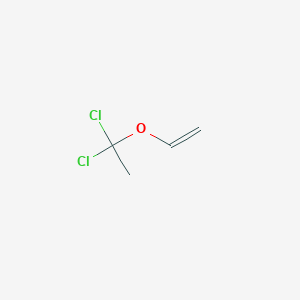
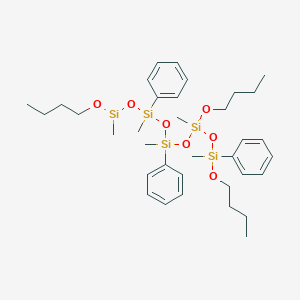
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

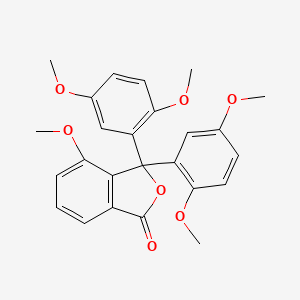
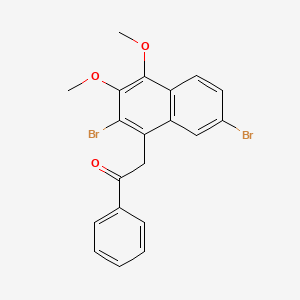
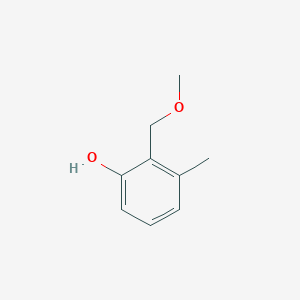
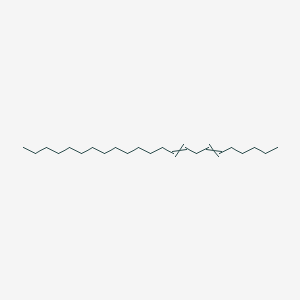
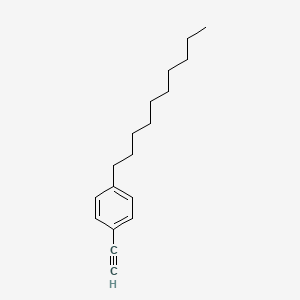
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
